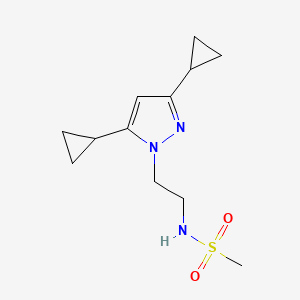![molecular formula C12H11ClF3N3O2 B2523033 1-[3-Chlor-5-(trifluormethyl)-2-pyridinyl]-2-oxo-3-pyrrolidincarbaldehyd O-methyloxime CAS No. 866051-42-5](/img/structure/B2523033.png)
1-[3-Chlor-5-(trifluormethyl)-2-pyridinyl]-2-oxo-3-pyrrolidincarbaldehyd O-methyloxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-oxo-3-pyrrolidinecarbaldehyde O-methyloxime is a synthetic compound characterized by its unique structure. Notably employed in research and development, this compound exhibits properties making it significant in various scientific and industrial applications.
Wissenschaftliche Forschungsanwendungen
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-oxo-3-pyrrolidinecarbaldehyde O-methyloxime serves multiple roles : 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-oxo-3-pyrrolidinecarbaldehyde O-methyloxime serves multiple roles: Chemistry : Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals. Biology : Acts as an inhibitor or activator in enzymatic studies, crucial for understanding biological pathways. Medicine Industry : Utilized in the manufacture of agrochemicals, specialty chemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves multi-step organic synthesis techniques:
Step 1: : Synthesis of 3-chloro-5-(trifluoromethyl)-2-pyridinecarboxaldehyde.
Step 2: : Formation of 2-oxo-3-pyrrolidinecarboxylic acid and its subsequent conversion to the corresponding carbaldehyde.
Step 3: : Condensation reaction between the 3-chloro-5-(trifluoromethyl)-2-pyridinecarboxaldehyde and 2-oxo-3-pyrrolidinecarboxaldehyde O-methyloxime under controlled reaction conditions.
Industrial Production Methods
Large-scale synthesis often employs automated reactors to maintain precise conditions.
Advanced purification techniques such as crystallization, chromatography, and recrystallization ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : This compound can undergo oxidation to form various oxides, depending on the reaction conditions.
Reduction: : Reduction reactions often lead to the formation of corresponding alcohols or amines.
Substitution: : Nucleophilic substitution reactions may result in derivatives with modified functional groups.
Common Reagents and Conditions
Oxidizing agents like potassium permanganate or chromium trioxide.
Reducing agents such as lithium aluminium hydride or sodium borohydride.
Substitution reagents include strong nucleophiles such as cyanide or methoxide.
Major Products
Oxidized products include pyridine N-oxides.
Reduction results in pyrrolidine derivatives.
Substitution yields compounds with varying functional groups, expanding the compound's utility.
Wirkmechanismus
Molecular Targets
Enzyme Inhibition : Binds to active sites, modifying enzyme activity.
Receptor Interaction : Interacts with cellular receptors, influencing signaling pathways.
Pathways Involved : Engages in pathways responsible for cell signaling, metabolism, and genetic regulation, making it a versatile compound for various applications.
Vergleich Mit ähnlichen Verbindungen
Compared to other pyridine derivatives, 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-oxo-3-pyrrolidinecarbaldehyde O-methyloxime stands out due to:
Structural Uniqueness : The combination of a trifluoromethyl group and a pyrrolidine ring enhances its reactivity and specificity.
Similar Compounds
1-[3-bromo-5-(trifluoromethyl)-2-pyridinyl]-2-oxo-3-pyrrolidinecarbaldehyde O-methyloxime.
1-[3-iodo-5-(trifluoromethyl)-2-pyridinyl]-2-oxo-3-pyrrolidinecarbaldehyde O-methyloxime.
While structurally similar compounds share some properties, the chlorinated derivative often provides superior performance in specific applications.
There you go! Comprehensive breakdown on 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-oxo-3-pyrrolidinecarbaldehyde O-methyloxime. Anything else you'd like to know?
Eigenschaften
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(E)-methoxyiminomethyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClF3N3O2/c1-21-18-5-7-2-3-19(11(7)20)10-9(13)4-8(6-17-10)12(14,15)16/h4-7H,2-3H2,1H3/b18-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGAOOYGVRMMCB-BLLMUTORSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC1CCN(C1=O)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C1CCN(C1=O)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-{[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamido)benzamide](/img/structure/B2522953.png)
![1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2522954.png)
![Ethyl 2-(butylthio)-7-methyl-4-oxo-5-(o-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2522958.png)

![(2Z)-2-[(2-chlorophenyl)methylidene]-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2522960.png)




![1-[3-(3-Fluorophenyl)-3-hydroxypyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2522966.png)
![(Z)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2522967.png)
![9-(3-chlorophenyl)-1-methyl-3-(2-methylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2522969.png)
![2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-5-methyl-N-pyridin-4-ylbenzamide](/img/structure/B2522972.png)
